α-Pineno - d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Pinene (AP) is an organic compound of the terpene class. It is one of the two isomers of pinene, the other being β-pinene . It is found in the oils of many species of many coniferous trees, notably the pine . Alpha-Pinene in its solid phase has an already determined bicylic or two-ring structure . It is also known for its antioxidant, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of alpha-Pinene has been studied in various contexts. For instance, one study reported substantial improvement in the process for oxidising α-pinene, using environmentally friendly H2O2 at high atom economy and selectivity to α-pinene oxide .Chemical Reactions Analysis

Alpha-Pinene has been found to undergo various chemical reactions. For example, one study reported on the effects that varying quantities of α-pinene has on the ring opening metathesis polymerization (ROMP) of δ-pinene . Another study discussed the reaction of alpha-pinene with ozone and nitrogen oxides .Physical and Chemical Properties Analysis

Alpha-Pinene is a clear colorless liquid with a turpentine odor . It has a boiling point of 313.2°F, a molecular weight of 136.24, and a freezing point/melting point of -67°F .Aplicaciones Científicas De Investigación

Actividad anticancerígena

Alpha-Pinene (AP) es conocido por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas . Un estudio formuló AP en una nanoemulsión (APNE), y se evaluó su actividad citotóxica y la eficacia terapéutica anticancerígena . Se investigaron las propiedades anticancerígenas y los efectos apoptóticos de AP y APNE en líneas celulares de melanoma (A-375) y cáncer de mama (MCF-7) . Los resultados mostraron que APNE y AP mostraron una actividad antiproliferativa adecuada .

Administración de fármacos

Las formulaciones basadas en nanoemulsiones se utilizan ampliamente en la administración de fármacos de moléculas hidrofóbicas . Este estudio formuló AP en una nanoemulsión (APNE), y se evaluó su actividad citotóxica y la eficacia terapéutica anticancerígena . También se confirmó la carga exitosa de AP en APNE .

Acción antibacteriana

Alpha-pinene ha sido estudiado por su potencial acción antibacteriana . Se ha encontrado que tiene una acción antimicrobiana baja contra Campylobacter Jejuni, incluso a altas concentraciones, pero es capaz de modular la detección de quorum de este microorganismo .

Modulación de la resistencia a los antibióticos

Alpha-pinene se ha utilizado como un modulador de la resistencia a los antibióticos para C. jejuni

Mecanismo De Acción

Target of Action

Alpha-Pinene - d3 primarily targets T-cell tumors and has shown promising results against brain ischemia . It exhibits antitumor activity by inhibiting cell growth in vitro using murine T-cell tumor cell lines and human-derived T-cell tumor cell lines . It also modulates the inflammatory response and protects against brain ischemia via the inducible nitric oxide synthase-nuclear factor–kappa B-cyclooxygenase-2 pathway .

Mode of Action

Alpha-Pinene - d3 interacts with its targets by inducing apoptosis and cell cycle arrest in T-cell tumors . It also inhibits the NF-κB signaling pathway, resulting in reduced nuclear translocation of NF-κB p65 and decreased total intracellular NF-κB p65 levels . In the context of brain ischemia, it regulates the iNOS -NF-kappa B- COX-2 and caspase-3 inflammatory and apoptotic pathways .

Biochemical Pathways

Alpha-Pinene - d3 affects various biochemical pathways. It induces apoptosis in T-cell tumors through the activation of intrinsic apoptotic pathways involving EGR1, p53, BCL-2, and BAX . It also induces ferroptosis, a newly identified programmed cell death process, in T-cell tumors through lipid peroxidation and iron accumulation . In the case of brain ischemia, it protects the cerebral against ischemic damage caused by MCAO .

Pharmacokinetics

Alpha-Pinene - d3 is highly bioavailable, with 60% human pulmonary uptake and rapid metabolism or redistribution . It is an anti-inflammatory via PGE1, and is likely antimicrobial . It exhibits activity as an acetylcholinesterase inhibitor, aiding memory .

Result of Action

The molecular and cellular effects of Alpha-Pinene - d3’s action include the inhibition of cell growth in T-cell tumors and the induction of apoptosis and cell cycle arrest . It also causes oxidative damage in root tissue through enhanced generation of reactive oxygen species (ROS), as indicated by increased lipid peroxidation, disruption of membrane integrity, and elevated antioxidant enzyme levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Alpha-Pinene - d3. It is a component of Tea tree oil, which is used to control various fungal pathogens on a wide range of crops . The potency of Alpha-Pinene - d3 can be significantly higher in certain environments, especially in melanoma cells .

Safety and Hazards

Direcciones Futuras

Research on alpha-Pinene is ongoing, with studies investigating its potential use in medicine for illnesses such as stroke, ischemia, inflammatory and neuropathic pain, cognitive impairment, insomnia, anxiety, and depression . Other research is exploring the potential of alpha-Pinene as a therapeutic agent in cancer treatment .

Análisis Bioquímico

Biochemical Properties

Alpha-Pinene - d3 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, alpha-pinene has been shown to interact with antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions help in reducing oxidative stress by neutralizing free radicals. Additionally, alpha-pinene - d3 may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds.

Cellular Effects

Alpha-Pinene - d3 exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-pinene can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . It also affects cellular metabolism by enhancing the activity of antioxidant enzymes, leading to a decrease in oxidative stress markers such as malondialdehyde and nitrite .

Molecular Mechanism

The molecular mechanism of action of alpha-pinene - d3 involves its interaction with various biomolecules. Alpha-Pinene - d3 binds to antioxidant enzymes, enhancing their activity and thus reducing oxidative stress . It also inhibits the activity of pro-inflammatory enzymes, leading to a decrease in the production of inflammatory mediators. Additionally, alpha-pinene - d3 can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-pinene - d3 have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that alpha-pinene - d3 can maintain its antioxidant and anti-inflammatory effects for several weeks . Prolonged exposure may lead to a reduction in its efficacy due to the gradual breakdown of the compound.

Dosage Effects in Animal Models

The effects of alpha-pinene - d3 vary with different dosages in animal models. At low to moderate doses, alpha-pinene - d3 has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects.

Metabolic Pathways

Alpha-Pinene - d3 is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways help in the detoxification and elimination of alpha-pinene - d3 from the body. The compound also influences metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, alpha-pinene - d3 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific binding proteins. The compound tends to accumulate in lipid-rich tissues, such as the brain and adipose tissue . This distribution pattern influences its localization and activity within the body.

Subcellular Localization

Alpha-Pinene - d3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, alpha-pinene - d3 enhances the activity of antioxidant enzymes, thereby protecting the cells from oxidative damage . Post-translational modifications, such as phosphorylation, may also play a role in directing alpha-pinene - d3 to specific cellular compartments.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Pinene-d3 can be achieved by isotopic exchange reaction using deuterium gas.", "Starting Materials": [ "alpha-Pinene", "Deuterium gas" ], "Reaction": [ "The alpha-Pinene is first dissolved in a solvent such as chloroform or dichloromethane.", "Deuterium gas is then bubbled through the solution at room temperature and atmospheric pressure.", "The reaction mixture is stirred for several hours to allow for isotopic exchange to occur.", "The solvent is then removed under reduced pressure to yield alpha-Pinene-d3 as a colorless liquid.", "The purity and isotopic enrichment of the product can be determined using gas chromatography-mass spectrometry (GC-MS)." ] } | |

Número CAS |

75352-01-1 |

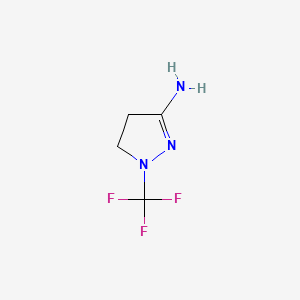

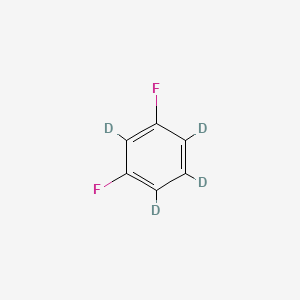

Fórmula molecular |

C10H16 |

Peso molecular |

139.25 g/mol |

Nombre IUPAC |

6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/i1D3 |

Clave InChI |

GRWFGVWFFZKLTI-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=CCC2CC1C2(C)C |

SMILES canónico |

CC1=CCC2CC1C2(C)C |

Pureza |

95% min. |

Sinónimos |

alpha-Pinene - d3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)